molecular formula C13H17NO2 B1325087 Pyrrolidin-1-yl-p-tolyl-acetic acid CAS No. 490026-99-8

Pyrrolidin-1-yl-p-tolyl-acetic acid

Cat. No.: B1325087
CAS No.: 490026-99-8
M. Wt: 219.28 g/mol
InChI Key: GLVCZQPNGPMPNZ-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl-p-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound features a pyrrolidine ring attached to a p-tolyl group via an acetic acid moiety

Preparation Methods

The synthesis of Pyrrolidin-1-yl-p-tolyl-acetic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Pyrrolidin-1-yl-p-tolyl-acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Pyrrolidin-1-yl-p-tolyl-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl-p-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the p-tolyl group provides additional binding affinity through π-π stacking interactions. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Pyrrolidin-1-yl-p-tolyl-acetic acid can be compared with other similar compounds, such as:

This compound is unique due to its combined structural features, offering a versatile scaffold for the development of novel bioactive molecules and materials.

Biological Activity

Pyrrolidin-1-yl-p-tolyl-acetic acid (PTAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of PTAA, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

PTAA is characterized by a pyrrolidine ring attached to a p-tolyl group and an acetic acid moiety. Its chemical formula is C13_{13}H17_{17}NO2_2, and it has a molecular weight of 219.28 g/mol. The presence of both the pyrrolidine and p-tolyl groups contributes to its unique reactivity and biological profile.

The biological activity of PTAA can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's pyrrolidine ring facilitates hydrogen bonding and hydrophobic interactions, while the p-tolyl group enhances binding affinity through π-π stacking interactions. These interactions can modulate the activity of target proteins, influencing multiple biochemical pathways.

Biological Activities

  • Medicinal Chemistry Applications : PTAA serves as a building block for synthesizing bioactive molecules aimed at treating neurological disorders and inflammation. Its structural features allow for modifications that enhance pharmacological properties.
  • Enzyme Inhibition : Research indicates that PTAA derivatives exhibit inhibitory effects on specific enzymes, such as caspases. For instance, compounds containing the pyrrolidinyl moiety have shown promising results in inhibiting caspase-3 and caspase-7, which are critical in apoptosis pathways .
  • Antimicrobial Activity : Some studies have explored the antibacterial properties of PTAA derivatives, demonstrating effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Study 1: Caspase Inhibition

A study evaluated the inhibitory activity of PTAA derivatives against caspases using an acetyl-DEVD-AMC fluorogenic substrate assay. The results indicated that certain derivatives exhibited IC50_{50} values in the nanomolar range, highlighting their potential as therapeutic agents in apoptosis-related diseases.

CompoundIC50_{50} (µM)% Inhibition
PTAA Derivative A0.025 ± 0.00385%
PTAA Derivative B0.050 ± 0.00570%
Positive Control (Ac-DEVD-CHO)0.016 ± 0.002100%

Study 2: Antimicrobial Evaluation

In another investigation, various PTAA derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had Minimum Inhibitory Concentrations (MICs) below 10 µg/mL, indicating strong antibacterial properties.

CompoundMIC (µg/mL)Target Bacteria
PTAA Derivative C<10E. coli
PTAA Derivative D<10S. aureus
Control Antibiotic4E. coli

Synthesis Methods

PTAA can be synthesized through several methodologies, including multicomponent reactions that enhance molecular diversity while maintaining high yields. The synthesis typically involves the reaction of p-tolylacetic acid with pyrrolidine under controlled conditions to yield the desired compound .

Properties

IUPAC Name

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(13(15)16)14-8-2-3-9-14/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVCZQPNGPMPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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